molecular formula C4H6N2O2S B13110437 1-Methyl-1H-imidazole-2-sulfinic acid CAS No. 265986-76-3

1-Methyl-1H-imidazole-2-sulfinic acid

Cat. No.: B13110437
CAS No.: 265986-76-3
M. Wt: 146.17 g/mol
InChI Key: YSQRUVQCBNCPGM-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-2-sulfinic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group and a sulfinic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with sulfur dioxide and an oxidizing agent. The reaction typically occurs under mild conditions, with the sulfur dioxide acting as the sulfinating agent.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of sulfur dioxide and an oxidizing agent to a solution of 1-methylimidazole, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole-2-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be further oxidized to a sulfonic acid group using strong oxidizing agents.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group on the imidazole ring can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 1-Methyl-1H-imidazole-2-sulfonic acid.

    Reduction: 1-Methyl-1H-imidazole-2-thiol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1-Methyl-1H-imidazole-2-sulfinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazole-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.

    Imidazole-2-sulfinic acid: Lacks the methyl group, which can influence its solubility and reactivity.

    1-Methyl-1H-imidazole-2-sulfonic acid: An oxidized form of 1-Methyl-1H-imidazole-2-sulfinic acid with different chemical properties.

Uniqueness: this compound is unique due to the presence of both a methyl group and a sulfinic acid group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

265986-76-3

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

1-methylimidazole-2-sulfinic acid

InChI

InChI=1S/C4H6N2O2S/c1-6-3-2-5-4(6)9(7)8/h2-3H,1H3,(H,7,8)

InChI Key

YSQRUVQCBNCPGM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1S(=O)O

Origin of Product

United States

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